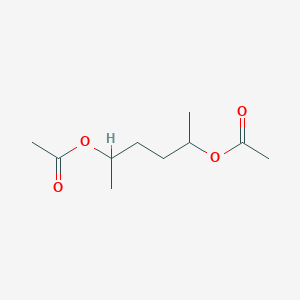
2,5-Diacetoxyhexane
説明
"2,5-Diacetoxyhexane" is a compound of interest in the field of chemistry due to its potential applications in synthesis and materials science. Although direct studies on "2,5-Diacetoxyhexane" are scarce, research on closely related compounds provides valuable insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of compounds closely related to "2,5-Diacetoxyhexane," such as 3,4-diacetylhexane-2,5-dione, involves the reaction of acetylacetone with iodine, followed by characterization using various spectroscopic methods (Liu Wan-yun, 2009). Other related syntheses involve the gold(I) catalyzed rearrangement of enynyl acetates into functionalized acetoxy bicyclohexenes, showcasing the versatility of acetoxy groups in synthetic chemistry (A. Buzas & F. Gagosz, 2006).
Molecular Structure Analysis
Structural characterization of related compounds provides insights into the molecular structure of "2,5-Diacetoxyhexane." For example, the crystal structure of hexahydrocycloocta[b]quinoxaline derivatives synthesized from diacetoxycyclooctane dione reveals important structural features such as gauche orientations and antiperiplanar acetoxy groups, which could be relevant to understanding "2,5-Diacetoxyhexane" (M. Helliwell et al., 2007).
Chemical Reactions and Properties
Research on related compounds underscores the reactive versatility of acetoxy groups. The synthesis of 3,5-disubstituted 1,2-dioxolanes via acetoxy peroxyacetals demonstrates the potential of acetoxy groups to participate in diverse chemical reactions, contributing to the formation of functionalized molecules (Alexis Pinet et al., 2019).
Physical Properties Analysis
The thermal properties of compounds like 3,4-diacetylhexane-2,5-dione have been explored, revealing significant mass loss at specific temperatures, which could provide insight into the stability and thermal behavior of "2,5-Diacetoxyhexane" (Liu Wan-yun, 2009).
Chemical Properties Analysis
The chemical properties of "2,5-Diacetoxyhexane" can be inferred from studies on similar compounds, such as the enzymatic synthesis of biobased polyesters using rigid diols, which demonstrates the potential of acetoxy-containing compounds to contribute to the development of novel materials (Yi Jiang et al., 2014).
科学的研究の応用
Inhibitors of Mammalian Ornithine Decarboxylase : A study discusses potent enzyme-activated irreversible inhibitors of mammalian ornithine decarboxylase, mentioning compounds like 6-heptyne-2,5-diamine (Danzin, Casara, Claverie, Metcalf, & Jung, 1983).
Monitoring n-Hexane Exposure : Research on biological monitoring of workers exposed to n-hexane, a related compound, using 2,5-hexanedione as a biological indicator is presented. This demonstrates the importance of hexane derivatives in occupational health (Prieto, Marhuenda, Roel, & Cardona, 2003).
Synthesis of Tetrahydrofurans : A method for synthesizing 2,5-substituted tetrahydrofurans using diepoxyhexane, which could have implications for the synthesis or derivatives of 2,5-Diacetoxyhexane, is described (Florence & Cadou, 2008).
Role in Natural Product Assembly : The use of 1,2-diacetals, which are structurally similar to 2,5-Diacetoxyhexane, in natural product synthesis, protection of 1,2-diols or alpha-hydroxy acids, and as building blocks in oligosaccharide synthesis, is explored (Ley & Polara, 2007).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2,5-Diacetoxyhexane are currently unknown. This compound is a chemical intermediate used in various chemical reactions
Mode of Action
As a chemical intermediate, it likely interacts with other compounds to facilitate chemical reactions . The specifics of these interactions and the resulting changes would depend on the particular reaction in which 2,5-Diacetoxyhexane is involved.
Biochemical Pathways
Given its role as a chemical intermediate, it may be involved in various biochemical pathways depending on the specific reactions it participates in
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,5-Diacetoxyhexane is currently unavailable. These properties would determine the bioavailability of the compound, influencing its efficacy and potential uses .
Result of Action
As a chemical intermediate, its effects would likely depend on the specific reactions it is involved in
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Diacetoxyhexane. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability . .
特性
IUPAC Name |
5-acetyloxyhexan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-7(13-9(3)11)5-6-8(2)14-10(4)12/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAGYNUYXVBAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291898 | |
| Record name | 2,5-Diacetoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diacetoxyhexane | |
CAS RN |
10299-35-1 | |
| Record name | 10299-35-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diacetoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




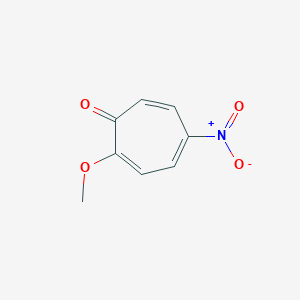

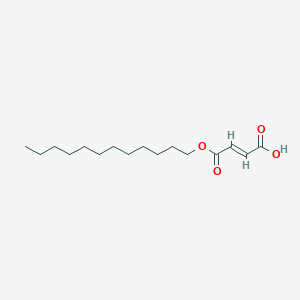


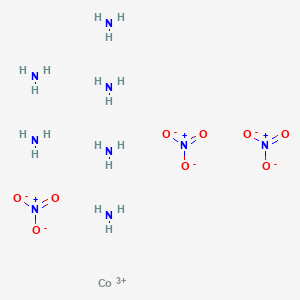
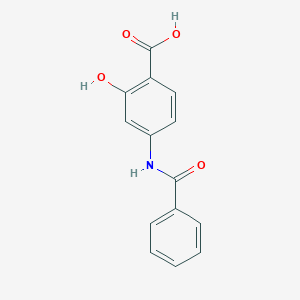
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)
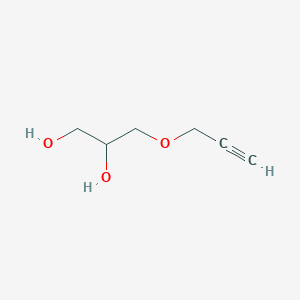
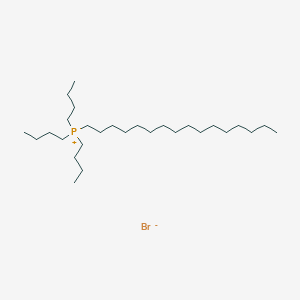
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)

